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Executive Summary: Psoriasis is a chronic, immune-mediated inflammatory disease

characterized by keratinocyte hyperproliferation and significant immune cell infiltration. Current

research into natural compounds has identified Madecassoside, a pentacyclic triterpene

isolated from Centella asiatica, as a promising therapeutic agent. Preclinical and preliminary

clinical data suggest that Madecassoside exerts its anti-psoriatic effects by modulating key

inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of

transcription 3 (JAK/STAT3) and nuclear factor-kappa B (NF-κB) pathways. It effectively

reduces the expression of critical pro-inflammatory cytokines associated with the IL-23/Th17

axis, leading to decreased epidermal hyperplasia and inflammation. This technical guide

provides an in-depth review of the molecular mechanisms, preclinical evidence, and

therapeutic potential of Madecassoside for the treatment of psoriasis, tailored for researchers

and drug development professionals.

Introduction to Psoriasis and Madecassoside
Psoriasis is a complex dermatological condition affecting 2-3% of the global population.[1] Its

pathogenesis is driven by a dysfunctional interplay between the innate and adaptive immune

systems and epidermal keratinocytes.[2] This leads to the characteristic phenotype of

erythematous, scaly plaques, resulting from uncontrolled keratinocyte proliferation (acanthosis),

abnormal differentiation (parakeratosis), and infiltration of immune cells.[3] Key molecular

pathways implicated in psoriasis include the IL-23/IL-17 axis, which promotes a pro-

inflammatory feedback loop, and the activation of transcription factors like NF-κB and STAT3,

which drive the expression of inflammatory mediators and proliferative genes.[4][5][6]
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Madecassoside is a major bioactive triterpenoid saponin derived from the medicinal plant

Centella asiatica (L.) Urban.[7][8] Traditionally used for wound healing and treating various skin

conditions, Centella asiatica and its constituents are now being scientifically investigated for a

range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-

proliferative effects, making Madecassoside a compelling candidate for psoriasis therapy.[8][9]

[10]

Molecular Mechanisms of Action
Madecassoside and its parent extracts from Centella asiatica have been shown to intervene at

critical junctures in the inflammatory cascades that perpetuate psoriasis. The primary

mechanisms involve the attenuation of the JAK/STAT3 and NF-κB signaling pathways, which

consequently dampens the pro-inflammatory IL-23/Th17 axis.

Modulation of the JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is a crucial signaling cascade in psoriasis.[5] Pro-inflammatory

cytokines prevalent in psoriatic lesions, such as IL-6, IL-22, and IL-17, activate STAT3 in

keratinocytes.[4][11] Activated STAT3 promotes keratinocyte proliferation and the transcription

of further inflammatory genes, creating a vicious cycle.[6][12] Studies on transgenic mice have

confirmed that constitutive STAT3 activation in keratinocytes is sufficient to induce a psoriasis-

like phenotype.[12][13]

Recent research demonstrates that Centella asiatica extract effectively alleviates psoriasis by

targeting the JAK/STAT3 pathway.[7][14] By inhibiting this pathway, Madecassoside can

reduce keratinocyte hyperproliferation and the expression of downstream inflammatory

mediators.
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Figure 1: Madecassoside's Intervention in the JAK/STAT3 Pathway
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Figure 1: Madecassoside's Intervention in the JAK/STAT3 Pathway
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Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates inflammation,

immunity, and cell proliferation.[15] In psoriatic skin, NF-κB is strongly activated, leading to the

upregulation of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and

anti-apoptotic proteins in keratinocytes.[16] Both Madecassoside and its aglycone,

madecassic acid, have been shown to exert anti-inflammatory effects by suppressing NF-κB

activation.[15][17] This is achieved by preventing the degradation of its inhibitor, IκBα, thereby

blocking the nuclear translocation of the active p65 subunit.[17]
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Figure 2: Madecassoside's Inhibition of the NF-κB Pathway
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Figure 2: Madecassoside's Inhibition of the NF-κB Pathway
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Preclinical Evidence
The therapeutic efficacy of Madecassoside and related Centella asiatica extracts has been

validated in established preclinical models of psoriasis.

In Vivo Imiquimod-Induced Psoriasis Model
The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, on mouse skin is a

widely used model that recapitulates key features of human psoriasis, including epidermal

hyperplasia, immune cell infiltration, and dependence on the IL-23/IL-17 axis.[18][19][20][21]

A study utilizing this model demonstrated that a Centella asiatica ethyl acetate extract (CAE),

rich in compounds like Madecassoside, significantly ameliorated psoriasis-like skin

inflammation.[7][14] Treatment with CAE reduced scaling and erythema and markedly inhibited

the expression of inflammatory cytokines in both serum and skin lesions.[14]
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Parameter Model Treatment
Key
Quantitative
Outcomes

Reference

Psoriasis

Phenotype

IMQ-induced

psoriasis-like

skin inflammation

in BALB/c mice

Topical CAE

solution (40

mg/mL) daily for

7 days

Reduced skin

scaling and

blood scabs;

Significant

inhibition of

inflammatory

factor secretion

(IFN-γ, CCL20,

IL-6, TNF-α) in

serum and skin

lesions.

[7][14]

Epidermal

Thickness

IMQ-induced

psoriasis-like

skin inflammation

in BALB/c mice

Topical CAE

solution (40

mg/mL) daily for

7 days

Significantly

reduced

epidermal

hyperplasia

(acanthosis)

observed via

H&E staining.

[7][14]

Animals: Male BALB/c mice (7-8 weeks old) are used.[20]

Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved

back and right ear of each mouse for 7 consecutive days.[7][20] This delivers 3.125 mg of

active IMQ per mouse per day.[20]

Treatment: Concurrently with IMQ application, the treatment group receives a topical

application of the test article (e.g., 40 mg/mL CAE solution) on the same area.[14] The

control group receives the vehicle.

Assessment (Daily): The severity of skin inflammation is scored daily using a modified

Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a

scale of 0 to 4.[18][19] Ear thickness is measured with a digital caliper.
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Terminal Analysis (Day 7):

Histology: Skin biopsies are collected, fixed in formalin, and embedded in paraffin.

Sections are stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness.

[22][23]

Gene Expression: RNA is extracted from skin tissue for quantitative real-time PCR (qRT-

PCR) analysis of key inflammatory markers (e.g., Il17, Il23, Tnf, Il6).[3]

Protein Analysis: Serum and skin homogenates are analyzed for cytokine levels using

ELISA.
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Figure 3: Experimental Workflow for In Vivo Psoriasis Model
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Figure 3: Experimental Workflow for In Vivo Psoriasis Model
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In Vitro Keratinocyte Inflammation Model
To investigate the direct effects on keratinocytes, in vitro models are essential. Human

immortalized keratinocytes (HaCaT cells) can be stimulated with inflammatory agents like

lipopolysaccharide (LPS) to mimic an inflammatory state.[7][14]

In such a model, Centella asiatica extracts demonstrated significant protective effects, including

the downregulation of key inflammatory genes and an improvement in skin barrier-related gene

expression.[14]

Parameter Model Treatment
Key
Quantitative
Outcomes

Reference

Inflammatory

Gene Expression

LPS-stimulated

(20 μg/mL)

HaCaT

keratinocytes

CAE

Effective

downregulation

of mRNA levels

for IFN-γ,

CCL20, IL-6, and

TNF-α.

[7][14]

Oxidative Stress

LPS-stimulated

HaCaT

keratinocytes

CAE

Reduced

intracellular

Reactive Oxygen

Species (ROS)

generation;

Increased

content of

antioxidants

GSH and SOD.

[7][14]

Skin Barrier

Function

LPS-stimulated

HaCaT

keratinocytes

CAE

Improved gene

expression of

barrier protective

factors

Aquaporin 3

(AQP3) and

Filaggrin (FLG).

[14]
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Cell Culture: Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with

10% FBS and 1% penicillin-streptomycin until they reach 80-90% confluency.

Stimulation & Treatment: Cells are pre-treated with various concentrations of

Madecassoside (or extract) for 2 hours. Subsequently, inflammation is induced by adding

lipopolysaccharide (LPS) at a final concentration of 20 μg/mL for 24 hours.[7]

Viability Assay: Cell viability is assessed using an MTT or CCK-8 assay to exclude cytotoxic

effects of the treatment.

Gene Expression Analysis: After incubation, total RNA is extracted from the cells. cDNA is

synthesized, and qRT-PCR is performed to quantify the relative mRNA expression levels of

target genes (TNF, IL6, CCL20, FLG, AQP3) using a housekeeping gene (e.g., GAPDH) for

normalization.

Protein Analysis: Supernatants are collected to measure secreted cytokine levels (e.g., IL-6,

TNF-α) by ELISA. Cell lysates are prepared for Western blot analysis to assess protein

expression and phosphorylation status of key signaling molecules (e.g., p-STAT3, p-p65 NF-

κB).[7]

Clinical Data and Therapeutic Potential
While large-scale, randomized controlled clinical trials specifically for Madecassoside in

psoriasis are limited, data from dermo-cosmetic evaluations provide promising insights into its

clinical utility.[24][25]

A clinical study on psoriasis-prone skin demonstrated the efficacy of a formulation containing

Madecassoside.[26]
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Parameter Study Design Treatment
Key Efficacy
Outcomes

Reference

Psoriasis-Prone

Skin

Clinical efficacy

study (details not

specified)

0.2%

Madecassoside

formulation

- Reduces the

local PASI score-

Reduces

redness and

itching

sensation-

Improves skin

appearance-

Increases

stratum corneum

hydration

[26]

These findings, although preliminary, support the preclinical data and highlight the potential of

topical Madecassoside as a safe and effective adjunctive therapy for managing the symptoms

of mild-to-moderate psoriasis. Its mechanism of action, targeting fundamental inflammatory

pathways, suggests it could complement existing treatments by helping to restore the skin

barrier and reduce local inflammation.

Conclusion and Future Directions
Madecassoside presents a compelling, multi-target therapeutic agent for the treatment of

psoriasis. Its ability to concurrently inhibit the pro-proliferative JAK/STAT3 pathway and the pro-

inflammatory NF-κB pathway provides a strong mechanistic rationale for its use. Preclinical

studies in validated in vivo and in vitro models have confirmed its efficacy in reducing key

hallmarks of psoriasis, including epidermal hyperplasia and the production of inflammatory

cytokines.

For drug development professionals, Madecassoside represents a promising natural

compound that could be developed as a standalone topical treatment for mild psoriasis or as

an adjunct to systemic therapies for more severe cases. Future research should focus on:

Conducting robust, double-blind, randomized controlled trials to definitively establish clinical

efficacy and optimal dosage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.seppic.com/product/madecassoside
https://www.benchchem.com/product/b7823665?utm_src=pdf-body
https://www.benchchem.com/product/b7823665?utm_src=pdf-body
https://www.benchchem.com/product/b7823665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Developing advanced drug delivery systems (e.g., nanoemulsions) to enhance the

transdermal penetration and bioavailability of Madecassoside.

Further elucidating its precise molecular interactions within the IL-23/Th17 axis and its

effects on specific immune cell populations within psoriatic lesions.

The continued investigation of Madecassoside is warranted and holds significant promise for

expanding the therapeutic arsenal available to psoriasis patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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